molecular formula C17H16N2OS B11558105 4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile

4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile

Cat. No.: B11558105
M. Wt: 296.4 g/mol
InChI Key: DYBMSMVTKGRERX-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a pyridine ring substituted with dimethyl, sulfanyl, and carbonitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method involves the condensation of cyanothioacetamide with acetaldehyde and a substituted piperidine . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonitrile group can be reduced to form primary amines.

    Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group may yield sulfoxides or sulfones, while reduction of the carbonitrile group may produce primary amines.

Scientific Research Applications

4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating certain biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}pyridine-3-carbonitrile is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

4,6-dimethyl-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanylpyridine-3-carbonitrile

InChI

InChI=1S/C17H16N2OS/c1-11-4-6-14(7-5-11)16(20)10-21-17-15(9-18)12(2)8-13(3)19-17/h4-8H,10H2,1-3H3

InChI Key

DYBMSMVTKGRERX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CSC2=C(C(=CC(=N2)C)C)C#N

Origin of Product

United States

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